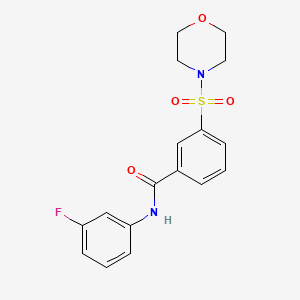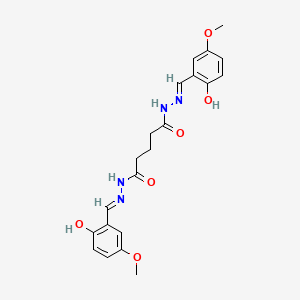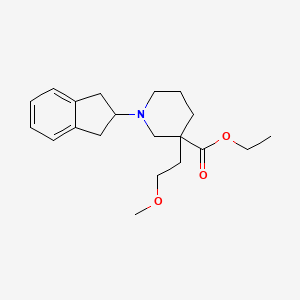
N-(3-fluorophenyl)-3-(4-morpholinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-3-(4-morpholinylsulfonyl)benzamide, also known as FMSB, is a chemical compound that has been extensively studied for its potential use in scientific research. FMSB is a potent and selective inhibitor of a protein called heat shock protein 90 (HSP90), which plays a critical role in the regulation of many cellular processes.
Mecanismo De Acción
N-(3-fluorophenyl)-3-(4-morpholinylsulfonyl)benzamide binds to the ATP-binding site of HSP90, inhibiting its activity and leading to the degradation of client proteins. This mechanism of action is highly specific to HSP90 and does not affect other chaperone proteins. Additionally, this compound has been shown to induce the expression of heat shock proteins in cells, which may have protective effects against cellular stress.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer effects in vitro and in vivo. In preclinical studies, this compound has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-fluorophenyl)-3-(4-morpholinylsulfonyl)benzamide is its high specificity for HSP90, which allows for targeted inhibition of this protein without affecting other chaperone proteins. Additionally, this compound has been shown to have potent anti-cancer effects and may have potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. However, this compound is a relatively new compound and further studies are needed to fully understand its pharmacokinetics and potential side effects.
Direcciones Futuras
There are several potential future directions for the study of N-(3-fluorophenyl)-3-(4-morpholinylsulfonyl)benzamide. One area of research could focus on the development of this compound analogs with improved pharmacokinetic properties and increased potency. Additionally, this compound could be studied in combination with other anti-cancer agents to determine if it has synergistic effects. Finally, further studies are needed to fully understand the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-(3-fluorophenyl)-3-(4-morpholinylsulfonyl)benzamide involves several steps, starting with the reaction of 3-fluoroaniline with 4-morpholine sulfonic acid. The resulting product is then reacted with benzoyl chloride to form this compound. The final product is purified using chromatography techniques to obtain a highly pure compound.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-3-(4-morpholinylsulfonyl)benzamide has been used extensively in scientific research for its potential therapeutic applications. HSP90 is a chaperone protein that is involved in the folding and stabilization of many client proteins, including oncogenic proteins. This compound has been shown to inhibit the activity of HSP90, leading to the degradation of these client proteins and potentially inhibiting the growth of cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, as HSP90 is also involved in the regulation of many proteins that are critical for neuronal survival.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c18-14-4-2-5-15(12-14)19-17(21)13-3-1-6-16(11-13)25(22,23)20-7-9-24-10-8-20/h1-6,11-12H,7-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBLVGTTXCIRFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B6024500.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6024505.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-({[(3-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6024513.png)
![1-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-3-piperidinecarboxamide](/img/structure/B6024521.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-6,8-dimethoxy-4-methylquinoline](/img/structure/B6024524.png)
![2-(1-methyl-1H-imidazol-2-yl)-1-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}piperidine](/img/structure/B6024527.png)
![2-allyl-6-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B6024532.png)
![1-(cyclohexylmethyl)-5-{[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6024541.png)

![N-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-2-methoxyacetamide](/img/structure/B6024549.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B6024564.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methylphenoxy)-4-(3-nitrophenyl)azetidin-2-one](/img/structure/B6024591.png)
